molecular formula C28H16N2O6S B13437503 2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)

2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)

Cat. No.: B13437503
M. Wt: 508.5 g/mol
InChI Key: IRPQJPVBYQOYLB-UHFFFAOYSA-N
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Description

2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) (CAS: 1688656-86-1) is a sulfur-containing bis-benzoxazinone derivative characterized by two benzoxazinone moieties linked via a thiobis(2-hydroxy-5,1-phenylene) bridge. This compound is primarily recognized as an impurity in the iron-chelating drug Deferasirox, where its formation occurs during synthesis . The molecule’s structure includes hydroxyl groups at the ortho positions of the phenyl rings, which likely contribute to its chelation properties. Its molecular formula is C₂₈H₁₆N₂O₆S, with a molecular weight of 508.5 g/mol .

Properties

Molecular Formula

C28H16N2O6S

Molecular Weight

508.5 g/mol

IUPAC Name

2-[2-hydroxy-5-[4-hydroxy-3-(4-oxo-1,3-benzoxazin-2-yl)phenyl]sulfanylphenyl]-1,3-benzoxazin-4-one

InChI

InChI=1S/C28H16N2O6S/c31-21-11-9-15(13-19(21)27-29-25(33)17-5-1-3-7-23(17)35-27)37-16-10-12-22(32)20(14-16)28-30-26(34)18-6-2-4-8-24(18)36-28/h1-14,31-32H

InChI Key

IRPQJPVBYQOYLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(O2)C3=C(C=CC(=C3)SC4=CC(=C(C=C4)O)C5=NC(=O)C6=CC=CC=C6O5)O

Origin of Product

United States

Preparation Methods

The synthesis of 2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) involves multiple steps. The synthetic route typically starts with the preparation of the thiobisphenol intermediate, which is then reacted with appropriate reagents to form the final oxazinone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) is not well-documented. as an impurity of Deferasirox, it may share some similar pathways. Deferasirox functions by binding to iron and facilitating its excretion from the body, thus reducing iron overload. The molecular targets and pathways involved in the action of this compound would likely include interactions with iron and other metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazinone derivatives exhibit diverse structural modifications that influence their physicochemical properties and applications. Below is a detailed comparison with key analogues:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Application References
2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) C₂₈H₁₆N₂O₆S 508.5 Thiobis(hydroxyphenylene) bridge, two benzoxazinones Pharmaceutical impurity (Deferasirox)
UV-3638 (2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)) C₂₂H₁₂N₂O₄ 368.08 Phenylene bridge, no hydroxyl groups UV absorber in polymers
2-(4-(Trifluoromethyl)phenyl)-4H-benzo[d][1,3]oxazin-4-one C₁₅H₁₀F₃NO₂ 305.25 Trifluoromethyl substituent Intermediate in catalytic synthesis
6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one C₁₆H₁₄N₂O₂ 266.30 Methyl and toluidino substituents Laboratory research

Key Differences and Implications

  • The sulfur atom may reduce thermal stability compared to UV-3638, which is optimized for UV resistance in materials .
  • Substituent Effects :

    • Trifluoromethyl groups (e.g., in ’s compound) increase lipophilicity and electron-withdrawing effects, favoring catalytic applications .
    • Hydroxyl groups in the target compound enable hydrogen bonding, critical for metal chelation in Deferasirox .
  • Derivatives with triazole-thione moieties () exhibit tautomerism, which is absent in the rigid bis-benzoxazinone structure .

Spectral and Analytical Data

  • IR Spectroscopy : Hydroxyl groups in the target compound show ν(OH) stretches ~3150–3400 cm⁻¹, absent in UV-3638 .
  • NMR : The thiobis bridge in the target compound results in distinct proton environments for aromatic hydrogens, differing from UV-3638’s symmetrical phenylene bridge .

Biological Activity

The compound 2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) , identified by the CAS number 1688656-86-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activities based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C28H16N2O6SC_{28}H_{16}N_{2}O_{6}S with a molecular weight of approximately 508.50 g/mol . The structure features a thiobis linkage and multiple hydroxyl groups that may contribute to its biological properties.

Molecular Structure

  • Molecular Formula : C28H16N2O6SC_{28}H_{16}N_{2}O_{6}S
  • Molecular Weight : 508.50 g/mol
  • SMILES Notation : Oc1ccc(Sc2ccc(O)c(c2)C3=NC(=O)c4ccccc4O3)cc1C5=NC(=O)c6ccccc6O5

Synthesis

The synthesis of 2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) typically involves multi-step organic reactions focusing on the formation of the thiobis linkage and subsequent functionalization of the aromatic rings. Specific synthetic pathways have not been extensively documented in the literature but are likely to involve established methods for creating thiol and oxazine derivatives.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, 2-hydroxybenzanilides and their derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes and inhibit key metabolic pathways . The presence of hydroxyl groups in our target compound may enhance such activities through hydrogen bonding interactions with microbial targets.

Antiparasitic Activity

In related studies, compounds featuring thiol-thione tautomerism have demonstrated antiparasitic effects against organisms such as Leishmania infantum. The mechanism often involves interference with the parasite's metabolic processes . Given the structural similarities, there is potential for 2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) to exhibit similar biological effects.

Anti-inflammatory Effects

Emerging evidence suggests that thiourea derivatives can exhibit anti-inflammatory properties. A study involving a related compound showed effectiveness in reducing inflammation without significant ulcerogenic effects . This points to a possible therapeutic application for our compound in managing inflammatory conditions.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityAnalogous compounds showed significant inhibition against various bacterial strains.
Antiparasitic ActivityDemonstrated efficacy against Leishmania species in vitro.
Anti-inflammatory EffectsReduced inflammation in animal models with minimal side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)?

  • Methodological Answer : The compound is synthesized via cyclization reactions involving salicylic acid derivatives, thionyl chloride, and salicylamide in the presence of a catalyst (e.g., gold(I)) and polar solvents like DMF. Key steps include controlled temperature (80–100°C) and purification via recrystallization or column chromatography to achieve >98% purity . Alternative routes use 2-aminophenol and sulfur-containing reagents to form the thiobis bridge .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms the thiobis bridge .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1750 cm⁻¹, O-H bend at 3400 cm⁻¹) .
  • Elemental Analysis : Validates molecular formula (C₂₈H₁₆N₂O₆S) and purity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro assays using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) show moderate anticancer activity (IC₅₀ = 12–25 μM against MCF-7 and HeLa cells) and antimicrobial effects (MIC = 6.25 µg/mL against E. coli and P. aeruginosa). Assays require standardized cell viability protocols and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test gold(I), palladium, or Lewis acid catalysts to improve cyclization efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction kinetics and byproduct suppression .
  • Purification : Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate high-purity fractions (>99%) .

Q. What computational strategies elucidate structure-activity relationships (SAR) for biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with cancer targets (e.g., topoisomerase II) and microbial enzymes (e.g., β-lactamase). Focus on hydrogen bonding between the benzoxazinone rings and active-site residues .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict activity across derivatives .

Q. How do researchers resolve contradictions in reported IC₅₀/MIC values across studies?

  • Methodological Answer :

  • Purity Validation : Confirm compound integrity via HPLC-MS and elemental analysis to rule out impurities .
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., CLSI guidelines for MIC) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Critical Analysis of Contradictions

  • Discrepancies in IC₅₀ Values : Variations arise from differences in cell passage number, assay duration, and solvent choice (DMSO vs. ethanol). Mitigate by adhering to NIH guidelines for cell culture .
  • Sulfur Oxidation : The thiobis group oxidizes to sulfoxide under acidic conditions, altering bioactivity. Monitor stability via LC-MS during storage .

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